molecular formula C28H19ClO4 B13130385 2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione CAS No. 61601-44-3

2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione

Cat. No.: B13130385
CAS No.: 61601-44-3
M. Wt: 454.9 g/mol
InChI Key: RMUGIGJPNHKLMK-UHFFFAOYSA-N
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Description

2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione is a synthetically engineered anthracene-9,10-dione derivative designed for advanced chemical biology and drug discovery research. This compound is of significant interest in the development of novel chemotherapeutic agents, as its structure incorporates key features found in bioactive anthraquinones. The strategic 1,8-disubstitution pattern with chloro and 3-methylphenoxy groups is a motif known to influence biological activity by potentially modulating interactions with critical cellular targets, such as topoisomerases and tumor-associated proteins . Anthraquinone derivatives are a prominent class of polyketides known for a myriad of biological activities, including potent cytotoxicity and enzyme inhibition . The core anthracene-9,10-dione scaffold is a privileged structure in medicinal chemistry, with clinical applications spanning from anticancer drugs like doxorubicin and mitoxantrone to anti-inflammatory agents . The structural framework of this reagent offers a versatile platform for further functionalization, enabling researchers to explore structure-activity relationships and develop targeted therapies . The presence of the chloro and phenoxy functional groups makes this compound a valuable intermediate for further synthetic modification via modern C-O and C-C bond-forming reactions, allowing for the creation of a diverse library of analogues for biological screening . Current research applications for this class of compounds primarily focus on oncology, specifically the induction of apoptosis in cancer cells. Heteroarene-fused anthraquinone analogues have been demonstrated to bind to and downregulate the tumor-associated NADH oxidase (tNOX), a growth-related protein expressed in cancer cells but not in non-transformed cells . tNOX binding can trigger a downstream cascade involving SIRT1 deacetylase inhibition, increased Ku70 acetylation, and subsequent c-Flip ubiquitination, leading to programmed cell death . This targeted mechanism offers a potential strategy to overcome drug resistance and reduce the side effects associated with traditional DNA-intercalating anthraquinone drugs. This product is intended for research purposes in chemical biology and pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61601-44-3

Molecular Formula

C28H19ClO4

Molecular Weight

454.9 g/mol

IUPAC Name

2-chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)27(31)25-21(26(20)30)12-13-22(29)28(25)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3

InChI Key

RMUGIGJPNHKLMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC(=C5)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for anthracene derivatives often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinones, while substitution reactions can yield a variety of functionalized anthracene derivatives .

Scientific Research Applications

2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of photophysical properties and their effects on biological systems.

    Medicine: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species.

    Industry: Utilized in the production of OLEDs and other optoelectronic devices

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with light. Upon absorption of photons, the compound can undergo electronic transitions that lead to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer and electron transfer processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Adsorption
  • Fe₃O₄@SiO₂-APTMS-BCAD (1,8-bis(3-chloropropoxy)anthracene-9,10-dione) Substituents: 3-chloropropoxy groups at 1,8-positions. Application: Magnetic adsorbent for Cu(II) extraction with high selectivity (>95% efficiency) and stability in competitive ion environments . Key Difference: The chloropropoxy chain enhances hydrophilicity and metal-binding capacity compared to the target compound’s methylphenoxy groups, which may introduce steric hindrance and reduce aqueous solubility.
Pharmaceutical Derivatives
  • Mitoxantrone (1,4-dihydroxy-5,8-bis(aminoethyl)anthracene-9,10-dione) Substituents: Hydroxy and aminoethyl groups. Application: Anticancer agent targeting B-16 melanoma and P-388 leukemia via DNA intercalation .
Simple Phenoxy Derivatives
  • 1,8-Diphenoxyanthraquinone (CAS 82-17-7) Substituents: Phenoxy groups at 1,8-positions. Application: Used in dyes or polymers due to its planar structure and π-conjugation .

Physicochemical Properties

Table 1: Comparative Properties of Anthraquinone Derivatives
Compound Molecular Weight Substituents Key Properties Application
2-Chloro-1,8-bis(3-methylphenoxy)-AQ ~500 (estimated) Cl, 3-methylphenoxy High lipophilicity, moderate reactivity Adsorption (inferred)
Fe₃O₄@SiO₂-APTMS-BCAD ~650 (estimated) 3-chloropropoxy Hydrophilic, magnetic, Cu(II) selective Metal extraction
Mitoxantrone 553.86 Hydroxy, aminoethyl Water-soluble, DNA-intercalating Anticancer therapy
1,8-Bis(diethylaminoethylamino)-AQ 436.59 Diethylaminoethylamino High basicity, polar Unspecified (research)
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The chloro group in the target compound increases electrophilicity, enhancing interactions with electron-rich species (e.g., metal ions), while methylphenoxy groups donate electrons via the methyl substituent, balancing reactivity.
  • Solubility: Methylphenoxy groups likely reduce aqueous solubility compared to hydrophilic derivatives like mitoxantrone but improve compatibility with organic matrices.

Biological Activity

2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione is a synthetic organic compound classified under the anthraquinone derivatives. Its structural characteristics include a chlorine atom at the second position and two 3-methylphenoxy groups at the first and eighth positions of the anthracene framework. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The chemical formula of this compound is C₁₉H₁₄ClO₄. The presence of the dione functional group at positions 9 and 10 enhances its reactivity, making it a candidate for various biological applications.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . It has been shown to induce apoptosis in various cancer cell lines. The mechanism of action appears to involve:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

In a study involving human cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability, underscoring its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Key findings include:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The compound's mechanism against bacteria may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dioneStructureDifferent substitution pattern at positions 1 and 5
9,10-AnthracenedioneStructureBase structure without substituents
1,8-DihydroxyanthraquinoneStructureHydroxyl substitutions instead of phenoxy

The unique combination of chlorine substitution and phenoxy groups in this compound potentially enhances its solubility and biological efficacy compared to these similar compounds .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antitumor Efficacy in Breast Cancer Models :
    • A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to reduced tumor size and increased apoptosis markers.
  • Antimicrobial Effects in Clinical Isolates :
    • Clinical isolates from patients with bacterial infections were tested against this compound. Results showed that it effectively inhibited growth in multi-drug resistant strains of bacteria.

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